molecular formula C18H12N2O4 B2522931 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 325804-24-8

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2522931
CAS No.: 325804-24-8
M. Wt: 320.304
InChI Key: NZYKPRXPWLVOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic hybrid compound incorporating coumarin and 1,3,4-oxadiazole pharmacophores, designed for advanced medicinal chemistry and oncology research . The 1,3,4-oxadiazole scaffold is a well-known privileged structure in drug discovery, noted for its ability to inhibit various enzymes and proteins critical for cancer cell proliferation . Research on closely related analogs, specifically 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, has been conducted under the assumption of their potential anticancer activity, with studies focusing on their polymorphic crystal structures . Furthermore, molecular hybrids combining the coumarin scaffold with 1,3,4-oxadiazole have been investigated as multi-target directed ligands, showing promise in other therapeutic areas such as Alzheimer's disease, which highlights the versatility of this structural framework . This combination makes the compound a candidate for investigating mechanisms such as enzyme inhibition and for screening against various cancer cell lines . The product is provided for non-human research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYKPRXPWLVOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).

    Coupling of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, using a phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several applications of this compound in various fields:

Anticancer Activity

Research indicates that 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, studies have demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also displayed antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

In vitro studies have reported that this compound can reduce inflammation markers in various cell models. This property may be beneficial for treating inflammatory diseases and conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

Case Study 1: Breast Cancer Treatment

A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Key Structural Differences Melting Point (°C) Biological Activity Reference
8-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Methoxy at C8, phenyl at oxadiazole Polymorphic forms Anticonvulsant (MES and PTZ models)
7-Hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (BB80320) Hydroxy at C7 instead of methoxy Not reported Potential antimicrobial activity (structural similarity to coumarin-thiadiazole hybrids)
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (IVb) No methoxy group; coumarin ring differs in substitution Not reported Superior anticonvulsant activity in both MES and PTZ models
4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a) Thiadiazole instead of oxadiazole; methyl at C4 124–125 Monoamine oxidase inhibition (antidepressant potential)
3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one Pyridinyl at oxadiazole instead of phenyl Polymorphic forms Anticancer activity (assumed via structural polymorphism)
8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Ethoxy at C8; 1,2,4-oxadiazole instead of 1,3,4-oxadiazole Not reported Structural analogue with uncharacterized bioactivity

Key Findings

Substituent Effects: Methoxy vs. Hydroxy: The methoxy group at C8 in the target compound improves lipophilicity and metabolic stability compared to the hydroxy-substituted analogue (BB80320) . Oxadiazole vs. Phenyl vs. Pyridinyl: The phenyl group at the oxadiazole ring in the target compound provides better π-π stacking interactions in biological systems compared to pyridinyl analogues .

Polymorphism :
The target compound exhibits three polymorphic forms, which may influence solubility and bioavailability. In contrast, pyridinyl-substituted analogues show only two polymorphs, suggesting phenyl substitution enhances crystallographic diversity .

Biological Activity: Anticonvulsant Activity: The target compound demonstrates moderate activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, while IVb (lacking the methoxy group) shows superior efficacy, indicating methoxy substitution may reduce anticonvulsant potency . Antimicrobial Potential: Structural similarities to triazine-coupled oxadiazole-coumarin hybrids (e.g., from ) suggest unexplored antimicrobial applications .

Synthetic Efficiency : Microwave-assisted synthesis (as seen in oxadiazole derivatives from ) could optimize the target compound’s yield (current methods yield ~42–56% ), reducing reaction times and energy consumption .

Q & A

Q. What are the common synthetic routes for preparing 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

The compound is typically synthesized via cyclization and condensation reactions. A general method involves reacting 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol with piperidine as a catalyst. The intermediate is then recrystallized for purification . For derivatives, 2,4,6-trichloro-1,3,5-triazine can be used to introduce sulfanyl groups, followed by condensation with substituted piperazines or piperidines to enhance antimicrobial activity .

Q. Which spectroscopic techniques are employed for structural characterization, and what key data points validate the structure?

  • IR spectroscopy : Identifies functional groups like C=O (1660–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) in the coumarin and oxadiazole moieties .
  • NMR (¹H, ¹³C) : Key signals include methoxy protons at δ 3.8–4.0 ppm, aromatic protons (δ 6.8–8.2 ppm), and carbonyl carbons (δ 160–170 ppm) .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What biological activities have been reported for this compound, and what experimental models were used?

  • Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (C. albicans) via MIC (μg/mL) and zone of inhibition (mm) assays .
  • Anticancer potential : Evaluated against MCF-7 breast cancer cells using MTT assays, with IC₅₀ values reported for derivatives .
  • Urease inhibition : Measured via enzymatic assays using jack bean urease, with some derivatives showing >80% inhibition at 50 μM .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?

  • Reaction monitoring : Use TLC (toluene:acetone, 9:1) to track intermediate formation and minimize side products .
  • Purification : Recrystallization from ethanol or acetone improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .
  • Scale-up : Continuous flow reactors enhance reproducibility and yield in multi-step syntheses .

Q. How to analyze discrepancies in biological activity data across studies?

  • Strain variability : Antimicrobial results may differ due to pathogen resistance profiles (e.g., P. aeruginosa vs. S. aureus) .
  • Assay conditions : Variances in MIC protocols (e.g., broth dilution vs. agar diffusion) can alter efficacy interpretations .
  • Structural modifications : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) significantly impact activity, as seen in anticonvulsant vs. antiviral derivatives .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Derivatization : Introduce substituents (e.g., halogens, methoxy) at the phenyl or coumarin rings to assess impact on bioactivity. For example, 4-fluorophenyl derivatives enhance anticancer activity .
  • Molecular docking : Simulate binding interactions with targets like SARS-CoV-2 spike protein or urease active sites to rationalize experimental data .
  • Comparative studies : Contrast with analogs lacking the oxadiazole ring (e.g., thiazole derivatives) to identify pharmacophoric motifs .

Q. How to resolve crystallographic challenges during structural refinement?

  • Software tools : Use SHELXL for high-resolution refinement, leveraging constraints for disordered moieties (e.g., methoxy groups) .
  • Twinned data : Apply twin law matrices in SHELXL to handle pseudo-merohedral twinning common in coumarin derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.